1-Benzoylazepan-2-one

Descripción

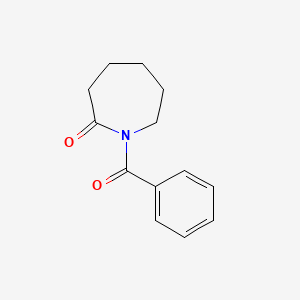

1-Benzoylazepan-2-one is a seven-membered lactam (azepane) derivative featuring a benzoyl substituent. This compound is notable for its role as a precursor in organic synthesis, particularly in palladium-catalyzed reactions. For instance, it has been utilized to synthesize amide esters such as 2-(trimethylsilyl)ethyl 1-benzoyl-3-methyl-2-oxoazepane-3-carboxylate (77g) via flash column chromatography, achieving a yield of 77% . The azepane ring provides conformational flexibility, while the benzoyl group enhances electronic stability, making it a versatile intermediate in pharmaceutical and materials chemistry.

Propiedades

Número CAS |

6248-28-8 |

|---|---|

Fórmula molecular |

C13H15NO2 |

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

1-benzoylazepan-2-one |

InChI |

InChI=1S/C13H15NO2/c15-12-9-5-2-6-10-14(12)13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

Clave InChI |

FEFQUIPMKBPKAR-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2 |

SMILES canónico |

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2 |

Otros números CAS |

6248-28-8 |

Solubilidad |

0.01 M |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Benzylcyclobutane-1-carboxylic Acid

- Structure : Features a four-membered cyclobutane ring with a benzyl and carboxylic acid substituent.

- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 .

- Key Differences: The cyclobutane ring introduces significant ring strain compared to the strain-free azepane in 1-benzoylazepan-2-one.

1-Benzazepines

- Structure : Unsaturated seven-membered nitrogen-containing rings (azepines) with a benzoyl-like substituent.

- Key Differences: The unsaturated bond in benzazepines alters electronic properties, enhancing reactivity in cross-coupling reactions. For example, copper-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling methods are employed for their synthesis, differing from the palladium-catalyzed routes used for this compound derivatives .

1-(1H-Benzimidazol-2-yl)propan-2-one

- Structure : Contains a benzimidazole heterocycle (aromatic) and a ketone group.

- Molecular Formula : C₁₀H₁₀N₂O; Molecular Weight : 174.20 .

- Key Differences: The benzimidazole moiety imparts strong aromaticity and hydrogen-bonding capacity, contrasting with the non-aromatic azepane ring of this compound. Applications: Widely used in drug discovery due to benzimidazole’s affinity for biological targets .

2-Aminobenzamides

- Structure: Benzamide derivatives with an amino substituent on the aromatic ring.

- Key Differences: The amino group enhances solubility and hydrogen-bonding interactions, making these compounds favorable in polymer chemistry and enzyme inhibition studies.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.